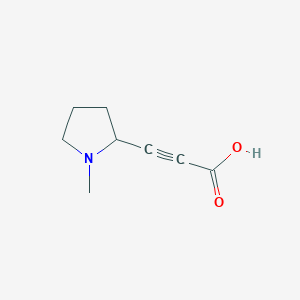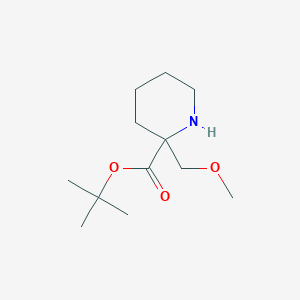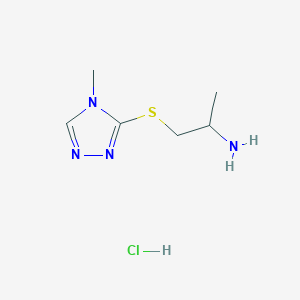![molecular formula C6H12N2OS B13222562 2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide](/img/structure/B13222562.png)
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide is a compound that features a pyrrolidine ring substituted with a hydroxyl group and an ethanethioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide typically involves the reaction of a pyrrolidine derivative with an appropriate thioamide precursor. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization . The reaction conditions often require specific oxidants and additives to achieve the desired selectivity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the thioamide moiety to a thiol or amine.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a thiol or amine derivative .
Wissenschaftliche Forschungsanwendungen
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Pyrrolidin-2-ones
- Pyridin-2-yl derivatives
- Pyrimidine derivatives
Uniqueness
2-[(3S)-3-Hydroxypyrrolidin-1-yl]ethanethioamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H12N2OS |
|---|---|
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
2-[(3S)-3-hydroxypyrrolidin-1-yl]ethanethioamide |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)4-8-2-1-5(9)3-8/h5,9H,1-4H2,(H2,7,10)/t5-/m0/s1 |
InChI-Schlüssel |
IDMWVAWUPOEMBF-YFKPBYRVSA-N |
Isomerische SMILES |
C1CN(C[C@H]1O)CC(=S)N |
Kanonische SMILES |
C1CN(CC1O)CC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine](/img/structure/B13222526.png)
![tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13222533.png)


![Methyl 2-[4-(4-chlorophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13222544.png)
![Diethyl({[3-(morpholin-4-yl)-1H-1,2,4-triazol-5-yl]methyl})amine](/img/structure/B13222551.png)


